![molecular formula C10H8N2O4S2 B2475253 4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid CAS No. 857540-99-9](/img/structure/B2475253.png)
4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C10H8N2O4S2 . It has a molecular weight of 284.31 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group attached to a thiazol-2-yl group via a sulfamoyl linkage .Applications De Recherche Scientifique
LC-MS/MS Study of Degradation Processes
A study employed LC-MS/MS to examine the stability and degradation pathways of nitisinone, a compound related to 4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid, under various conditions. The research identified major degradation products and contributed to understanding the compound's properties, emphasizing its stability in different pH levels and the formation of stable degradation products under studied conditions (Barchańska et al., 2019).
Pharmacological Evaluation of Thiazole Derivatives
Another significant contribution is the synthesis and pharmacological evaluation of novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents. This research highlights the importance of thiazole analogues in developing therapeutic agents with anti-inflammatory and antioxidant properties (Raut et al., 2020).
Review on Thiazolidinone Developments
A comprehensive review on 4-thiazolidinone chemistry, synthesis, and applications showcases its role as a versatile moiety in medicinal chemistry. Thiazolidinone derivatives exhibit a wide spectrum of biological activities, underscoring their potential in drug development and the need for further exploration of this scaffold (ArunlalV. et al., 2015).
Antioxidant Capacity Reaction Pathways
The review of ABTS/PP decolorization assays for antioxidant capacity reveals specific reaction pathways of antioxidants, including the formation of coupling adducts with ABTS•+, providing insights into the antioxidant capacity of various compounds and suggesting the necessity for further elucidation (Ilyasov et al., 2020).
Importance of Benzothiazole in Medicinal Chemistry
The significance of benzothiazole derivatives in medicinal chemistry is well-documented, with these compounds displaying various pharmacological activities such as antiviral, antimicrobial, and anti-inflammatory effects. This review underscores the benzothiazole scaffold's importance, indicating its wide-ranging applications in drug discovery (Bhat & Belagali, 2020).
Mécanisme D'action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities , suggesting that they may interact with multiple targets.
Result of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.
Propriétés
IUPAC Name |
4-(1,3-thiazol-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S2/c13-9(14)7-1-3-8(4-2-7)18(15,16)12-10-11-5-6-17-10/h1-6H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMGAAOSOLCXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2475170.png)
![N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B2475171.png)
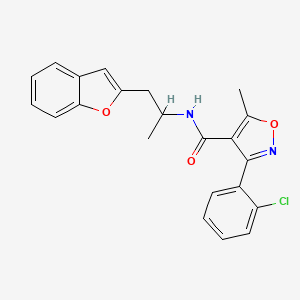
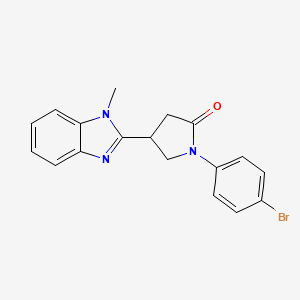
![1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2475179.png)

![Tert-butyl 2-(((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2475181.png)
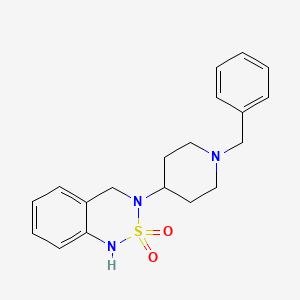
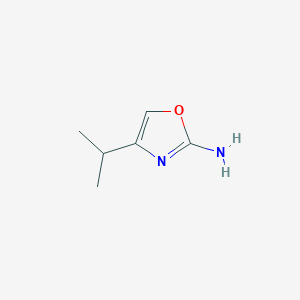
![N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide](/img/structure/B2475188.png)
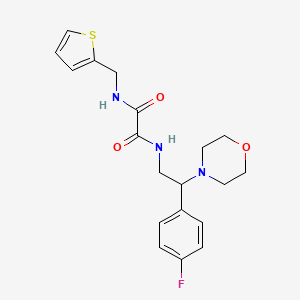
![2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2475190.png)

